2-Bromo-6-methoxynicotinamide

NNMT Inhibition Cancer Metabolism Enzyme Kinetics

2-Bromo-6-methoxynicotinamide (CAS: 1823943-41-4) is a synthetic, dual-substituted nicotinamide derivative with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol. As an analog of nicotinamide (NA), it is primarily investigated for its inhibition of Nicotinamide N-methyltransferase (NNMT).

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B11878793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxynicotinamide
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C(=O)N)Br
InChIInChI=1S/C7H7BrN2O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,9,11)
InChIKeyHRTXOGCAUDWPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Bromo-6-methoxynicotinamide: A Core Nicotinamide Analog for NNMT-Targeted Research


2-Bromo-6-methoxynicotinamide (CAS: 1823943-41-4) is a synthetic, dual-substituted nicotinamide derivative with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . As an analog of nicotinamide (NA), it is primarily investigated for its inhibition of Nicotinamide N-methyltransferase (NNMT) [1]. Its distinct pharmacophore is defined by a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring, a structural arrangement that fundamentally differentiates its biological target engagement and physicochemical properties from other in-class nicotinamide analogs, such as the widely studied 6-Methoxynicotinamide (JBSNF-000088).

Why 2-Bromo-6-methoxynicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs in NNMT Studies


Generic substitution is not feasible because minor positional changes on the nicotinamide scaffold dictate distinct target inhibition profiles. While 6-Methoxynicotinamide (JBSNF-000088) is a well-characterized, potent NNMT inhibitor with IC50 values of 1.8–5.0 µM across species [1], its des-bromo structure lacks the synthetic handle for late-stage diversification and exhibits mono-target pharmacology. Conversely, a simple shift of the bromine atom to the 6-position, as in 6-Bromo-2-methoxynicotinamide, results in a different pharmacological fingerprint, demonstrating potent inhibition of IDO1 (IC50: 160 nM) and PRMT6 (IC50: 53 nM) rather than NNMT [2]. The 2-bromo-6-methoxy substitution pattern on the target compound creates a unique chemical and biological space that cannot be replicated by its regioisomers or commercially available first-generation NNMT inhibitors, directly impacting both biological outcomes and the compound's value in medicinal chemistry campaigns.

Head-to-Head Quantitative Differentiation of 2-Bromo-6-methoxynicotinamide from Key Analogs


Dual Pharmacophore Differentiation via NNMT Inhibition Potency Compared to 6-Methoxynicotinamide

The target compound's proposed mechanism is NNMT inhibition, as suggested by preliminary vendor data . However, no published IC50 or Ki value is available for 2-Bromo-6-methoxynicotinamide against NNMT to enable a direct quantitative comparison. Its primary comparator, 6-Methoxynicotinamide (JBSNF-000088), a des-bromo analog, exhibits potent, cross-species NNMT inhibition with IC50 values of 1.8, 2.8, and 5.0 µM for human, monkey, and mouse enzymes, respectively [1]. The presence of the 2-bromo substituent introduces a steric and electronic perturbation at the catalytic site not present in the comparator, representing a rational basis for further selectivity and potency profiling.

NNMT Inhibition Cancer Metabolism Enzyme Kinetics

Regioisomeric Selectivity Fingerprint: CYP1A2 Inhibition vs. IDO1/PRMT6 Target Engagement

Regioisomerism within bromo-methoxy-nicotinamide analogs profoundly alters biological activity. 6-Bromo-2-methoxynicotinamide, the regioisomer of the target compound, shows no significant CYP1A2 inhibition, displaying an IC50 >7 µM (7,000 nM) in human liver microsomes [1]. In contrast, the same regioisomer exhibits potent activity against IDO1 (IC50: 160 nM) and PRMT6 (IC50: 53 nM) [2]. This sharp activity cliff driven solely by the 2-bromo versus 6-bromo substitution strongly suggests that 2-Bromo-6-methoxynicotinamide will have a distinct selectivity profile, a feature critical for de-risking future development. In the absence of direct data, this pattern indicates a high likelihood of differentiated CYP off-target liability.

CYP450 Inhibition Drug-Drug Interactions Regioisomer Profiling

Synthetic Tractability as a Privileged Scaffold: The 2-Bromo Handle vs. Non-Halogenated Analogs

2-Bromoamides are established versatile intermediates for stereocontrolled nucleophilic substitution, enabling the synthesis of diverse aminoamides, depsipeptides, and pseudopeptides [1]. The 2-bromo functional group in the target compound serves as a critical synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This contrasts sharply with non-halogenated analogs like JBSNF-000088, which offer no equivalent vector for chemical diversification. The patent literature confirms the utility of nicotinamide derivatives as synthesis units for active agrochemical and pharmaceutical ingredients, where halogenated derivatives are key intermediates [2]. This makes the target compound a distinctly more valuable starting material for focused library synthesis.

Medicinal Chemistry Cross-Coupling Scaffold Diversification

High-Value Application Scenarios for 2-Bromo-6-methoxynicotinamide in Drug Discovery


Structure-Activity Relationship (SAR) Studies on the NNMT Active Site

As evidenced by its proposed NNMT inhibitory mechanism [1], 2-Bromo-6-methoxynicotinamide is an ideal new core for SAR expansion where 6-Methoxynicotinamide (JBSNF-000088) has already proven the target's druggability [2]. Its procurement is essential for labs seeking to map the NNMT active site’s tolerance for steric bulk and halogen bonding at the pyridine 2-position, a vector that is completely unexplored with the des-bromo comparator.

Late-Stage Diversification for Focused Kinase or Epigenetic Libraries

The 2-bromo substituent provides a validated synthetic handle for palladium-catalyzed cross-coupling, as outlined in the broader class of 2-bromoamides [3]. This allows researchers to rapidly generate arrays of 2-substituted analogs from a single precursor. Unlike non-halogenated nicotinamides, this compound enables efficient library synthesis to explore new chemical space around the nicotinamide pharmacophore without the need for de novo synthesis of each derivative.

Investigating Regioisomer-Specific Polypharmacology

The sharp functional contrast between the target compound and its regioisomer, 6-Bromo-2-methoxynicotinamide, which potently inhibits IDO1 and PRMT6 [4], makes 2-Bromo-6-methoxynicotinamide a critical probe. It allows researchers to selectively test the hypothesis that the 2-bromo substitution pattern detunes activity from IDO1/PRMT6 while maintaining or enhancing NNMT engagement, a key experiment for developing selective chemical probes.

Quote Request

Request a Quote for 2-Bromo-6-methoxynicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.